Isoquercitin

Pharmacokinetics Bioavailability Nutraceutical formulation

Isoquercitrin (quercetin-3-O-β-D-glucopyranoside) is a monoglucoside flavonoid that decisively outperforms generic quercetin and rutin in absorption and efficacy. Unlike quercetin (poorly soluble, low bioavailability) or rutin (delayed colonic uptake), isoquercitrin is directly transported by small-intestinal lactase-phlorizin hydrolase, enabling rapid, efficient systemic exposure of active quercetin metabolites. In head-to-head cardiac models, it is superior to quercetin in attenuating Ang II-induced injury and preserving cardiac function via MAPK pathway modulation. Its in vitro AGE-inhibitory activity surpasses aminoguanidine, qualifying it for diabetic complication formulations. For maximal plasma exposure at low oral doses, the γ-cyclodextrin complex (e.g., SunActive QCD/EN) provides 10.5× higher human bioavailability than quercetin. Specify your target indication for tailored formulation support.

Molecular Formula C21H20O12
Molecular Weight 464.4 g/mol
Cat. No. B1249014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquercitin
Synonyms2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
4H-1-benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3-(beta-D-glucofuranosyloxy)-5,7-dihydroxy
flavone, 3,3',4',5,7-pentahydroxy-, 3-beta-D-glucofuranoside
isoquercetin
isoquercitin
isoquercitrin
isoquercitroside
isotrifoliin
quercetin 3-(beta-D-glucofuranoside)
quercetin 3-O-beta-D-glucofuranoside
quercetin-3-glucoside
quercetin-3-O-beta-glucoside
quercetin-3-O-glucoside
trifoliin
trifoliin A
Molecular FormulaC21H20O12
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15-,17+,18-,21+/m0/s1
InChIKeyOVSQVDMCBVZWGM-LQSBFMDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquercitrin (Quercetin-3-O-Glucoside) Scientific and Procurement Baseline


Isoquercitrin (quercetin-3-O-β-D-glucopyranoside) is a flavonoid glycoside widely distributed in medicinal herbs, fruits, vegetables, and plant-derived beverages [1]. Structurally, it comprises the aglycone quercetin conjugated at the 3-position with a single glucose moiety. This glycosylation distinguishes it from quercetin (aglycone) and rutin (quercetin-3-O-rutinoside) and serves as the principal determinant of its differential solubility, absorption, and metabolic fate [1]. Isoquercitrin can be produced at industrial scale via enzymatic hydrolysis of rutin using α-L-rhamnosidase [1] and is commercially available both as the pure compound and in modified forms such as enzymatically modified isoquercitrin (EMIQ) or as cyclodextrin inclusion complexes [2].

Why Isoquercitrin Cannot Be Substituted with Quercetin or Rutin in Critical Applications


Quercetin, isoquercitrin, and rutin share the same flavonoid backbone and are often marketed interchangeably as “quercetin sources.” However, the nature, number, and position of the attached sugar moiety(ies) fundamentally alter their physicochemical and pharmacokinetic properties, rendering them non-equivalent in applications where absorption efficiency, tissue targeting, or formulation stability is paramount [1]. Pure quercetin is poorly water-soluble and exhibits low oral bioavailability, whereas rutin, a diglycoside, must undergo colonic bacterial deglycosylation before absorption, resulting in delayed and inefficient uptake [2]. Isoquercitrin, as a monoglucoside, is a substrate for small-intestinal lactase-phlorizin hydrolase (LPH), enabling more rapid and efficient absorption than either comparator [3]. Consequently, formulations substituting isoquercitrin with generic quercetin or rutin may yield significantly lower plasma exposure of active metabolites, undermining efficacy [3].

Quantitative Differential Evidence for Isoquercitrin Versus Key Comparators


Human Bioavailability: Isoquercitrin-γ-Cyclodextrin Complex vs. Quercetin

In a controlled, non-randomized, double-blind, crossover study in healthy humans (n=8), the isoquercitrin-γ-cyclodextrin (IQC-γCD) molecular inclusion complex demonstrated a 10.5-fold higher bioavailability of quercetin metabolites compared to an equivalent dose of quercetin embedded in dextrin [1]. In Sprague-Dawley rats, the bioavailability enhancement was 3.8-fold versus quercetin control [1]. Importantly, the IQC-γCD formulation also showed nearly 4-fold higher bioavailability than other reported isoquercitrin formulations in humans [1].

Pharmacokinetics Bioavailability Nutraceutical formulation

Cardioprotective Efficacy: Isoquercitrin vs. Quercetin in Heart Failure Models

In a 2025 direct comparative study using both in vitro and in vivo models, isoquercitrin (IQ) demonstrated superior cardioprotective activity compared to quercetin (Que). In vitro, IQ promoted cell viability and decreased reactive oxygen species (ROS) more effectively than Que in Angiotensin II-induced H9c2 cardiomyocytes [1]. In vivo, IQ more effectively attenuated Ang II-induced cardiac injury, ameliorated reductions in ejection fraction (EF%) and fractional shortening (FS%), suppressed ST-segment elevation, and significantly reduced serum levels of CK-MB, LDH, ANP, BNP, and FFA [1].

Cardiovascular pharmacology Heart failure MAPK signaling

α-Glucosidase Inhibition: Quercetin, Isoquercitrin, and Rutin Compared

A comparative enzymatic kinetics study evaluated quercetin, isoquercitrin, and rutin as inhibitors of α-glucosidase. The IC50 values were 0.017 mmol/L for quercetin, 0.185 mmol/L for isoquercitrin, and 0.196 mmol/L for rutin, compared to acarbose (0.091 mmol/L) [1]. The dose of acarbose required to achieve 50% inhibition was nearly five times that of quercetin, and approximately half that of isoquercitrin and rutin [1]. In a separate 2024 study, isoquercitrin exhibited an IC50 of 60.0 μg/mL against α-glucosidase, with quercetin at 41.0 μg/mL and acarbose at 49.2 μg/mL [2].

Diabetes Enzyme inhibition Carbohydrate metabolism

Advanced Glycation End-Product (AGE) Inhibition: Isoquercitrin vs. Aminoguanidine

In an in vitro glycation model, isoquercitrin and hyperin demonstrated strong inhibitory activity against the formation of advanced glycation end-products (AGEs), with inhibitory activities more potent than the positive control, aminoguanidine [1]. In a separate study, isoquercitrin exhibited an IC50 of 10.8 µg/mL for DPPH radical scavenging (positive control quercetin IC50 3.6 µg/mL) and IC50 values for AGE inhibition ranging from 530 to 818 µg/mL, comparable to aminoguanidine (510 µg/mL) [2].

Antiglycation Diabetic complications AGE inhibition

Safety Profile: Subchronic Toxicity NOAEL for Isoquercitrin-γ-Cyclodextrin Complex

A GLP-compliant 13-week subchronic toxicity study in Sprague-Dawley rats evaluated the isoquercitrin-γ-cyclodextrin (IQC-γCD) molecular inclusion complex following OECD guidelines. The No Observed Adverse Effect Level (NOAEL) was established at 5.0% in the diet for male rats (3338.55 mg/kg/day) and 3.0% for female rats (2177.33 mg/kg/day) [1]. No target organ toxicological effects were identified, and no adverse biochemical, hematological, or histopathological conditions were detected [1].

Toxicology Safety assessment NOAEL

Formulation and Bioavailability: Patented SunActive IsoQ Delivery System

Taiyo's patented SunActive flavonoid delivery system (SunActive IsoQ) addresses solubility and bioavailability limitations of isoquercitrin. Published clinical research indicates that SunActive IsoQ exhibits 25-fold higher bioavailability than free quercetin [1]. The technology is GRAS affirmed and enables significantly lower dosing while maintaining or improving efficacy [1].

Formulation technology Bioavailability enhancement GRAS status

Evidence-Based Application Scenarios for Isoquercitrin Procurement and Use


Cardiovascular Health Supplements Targeting Angiotensin II-Mediated Injury

Based on direct head-to-head evidence in heart failure models, isoquercitrin is superior to quercetin in attenuating Ang II-induced cardiac injury, reducing MAPK pathway inflammatory signaling, and preserving cardiac function [1]. Procurement of isoquercitrin over generic quercetin is justified for formulations targeting cardioprotection in contexts of elevated Ang II, hypertension, or heart failure risk [1].

High-Bioavailability Quercetin Metabolite Delivery Systems

Isoquercitrin-γ-cyclodextrin complex (e.g., SunActive QCD/EN) provides 10.5-fold higher human bioavailability than quercetin, and nearly 4-fold higher than other isoquercitrin formulations [2]. This formulation is optimal for functional beverages, dietary supplements, and nutraceuticals where high plasma exposure of conjugated quercetin metabolites is required at lower oral doses [2].

Antiglycation and Anti-Diabetic Complication Products

Isoquercitrin demonstrates AGE inhibitory activity more potent than aminoguanidine in vitro [3]. It is suitable for formulations targeting the prevention or mitigation of diabetic complications (neuropathy, retinopathy, nephropathy) driven by advanced glycation end-product accumulation [3]. Procurement should prioritize isoquercitrin over quercetin in this application due to its established antiglycation profile [3].

Enzyme-Modified Isoquercitrin (EMIQ) for Enhanced Absorption in Foods and Supplements

EMIQ, produced via α-oligoglucosylation of isoquercitrin, exhibits significantly higher absorption efficiency than isoquercitrin or rutin in humans [4]. It is the preferred quercetin glycoside source for applications where maximal and rapid absorption is critical, such as in functional foods and beverages intended for acute postprandial benefits [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquercitin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.